molecular formula C19H19NO4 B095257 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate CAS No. 16222-55-2

1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Cat. No. B095257
CAS RN: 16222-55-2
M. Wt: 325.4 g/mol
InChI Key: HJUVJAPUEFRVTA-UHFFFAOYSA-N
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Description

1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as K11777, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.

Mechanism Of Action

1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate binds to the ATP-binding site of CK2, preventing its activity and leading to inhibition of downstream signaling pathways. This ultimately results in decreased cell proliferation and increased apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. In addition, 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate is its specificity for CK2, which reduces the risk of off-target effects. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, more research is needed to determine its long-term toxicity and potential side effects.

Future Directions

Future research on 1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate could include studies on its effectiveness in combination with other cancer therapies, as well as its potential use in other diseases such as inflammatory bowel disease. In addition, further optimization of its synthesis method could lead to improved solubility and bioavailability.

Synthesis Methods

1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with propargyl alcohol, followed by reaction with 1-bromo-2-propanol, and finally coupling with carbamic acid. The resulting product is a white powder that is soluble in DMSO and has a molecular weight of 397.42 g/mol.

Scientific Research Applications

1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have potential as a cancer treatment due to its ability to inhibit the activity of the protein kinase CK2. This protein is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to the development and progression of many types of cancer, making it an attractive target for drug development.

properties

CAS RN

16222-55-2

Product Name

1-(p-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

InChI

InChI=1S/C19H19NO4/c1-2-12-22-13-18(24-19(20)21)14-23-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h1,3-11,18H,12-14H2,(H2,20,21)

InChI Key

HJUVJAPUEFRVTA-UHFFFAOYSA-N

SMILES

C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N

Canonical SMILES

C#CCOCC(COC1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N

synonyms

1-(4-Biphenylyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Origin of Product

United States

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